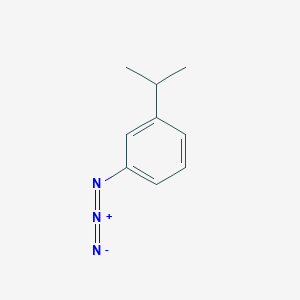

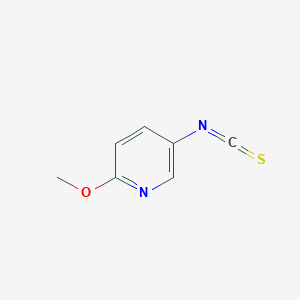

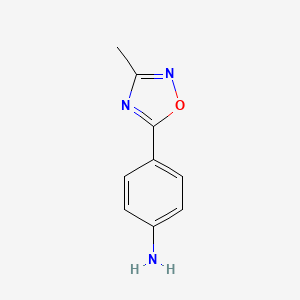

4-(3-溴苯基)氧杂环戊烷-4-碳腈

描述

The compound "4-(3-Bromophenyl)oxane-4-carbonitrile" is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis, molecular structure analysis, and chemical reactions of similar bromophenyl carbonitriles are discussed. These papers provide insights into the chemical properties and potential synthetic routes that could be applied to the compound .

Synthesis Analysis

The synthesis of bromophenyl carbonitriles and related compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which was achieved using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as a catalyst . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involved a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile . These methods could potentially be adapted for the synthesis of "4-(3-Bromophenyl)oxane-4-carbonitrile".

Molecular Structure Analysis

The molecular structure of bromophenyl carbonitriles is often characterized using X-ray crystallography. For instance, the crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined, revealing intermolecular hydrogen bonding interactions within the crystal lattice . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of bromophenyl carbonitriles can be inferred from the reactions of similar compounds. For example, the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles under the action of Lawesson's reagent leads to the formation of disulfanediylbis(1H-pyrroles) . The bromo derivatives of 4-oxo-1,2,6-triaryl-1-cyclohexanecarbonitriles undergo dehydrobromination to yield cyclohexadienones, indicating the potential for bromophenyl carbonitriles to participate in elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl carbonitriles can be deduced from the properties of structurally related compounds. For instance, the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile shows intermolecular interactions that could influence the compound's solubility and melting point . The electrocatalytic assembly of aldehydes with malononitrile suggests that similar carbonitriles might be synthesized under mild conditions, which could affect their stability and reactivity .

科学研究应用

-

Biological Activities of Pyrazoline Derivatives

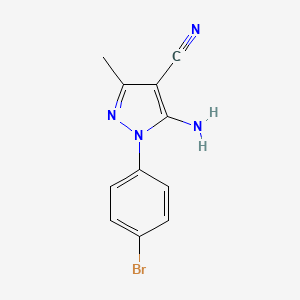

- Application : A pyrazoline derivative, which includes a 4-bromophenyl group similar to the compound you mentioned, was synthesized and its biological activities were studied on rainbow trout alevins, Oncorhynchus mykiss .

- Method : The compound was synthesized and then applied to the alevins. The study investigated the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results : The study is the first novel research to investigate these potentials .

-

Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives

- Application : The synthesis of nitriles, including 4-Cyano Pyrazole and 5-Aminopyrazole derivatives, involves reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine .

- Method : The chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as the major product .

- Results : The 5-amino-1-(2,6-dichloro-4-trifluoromethyl) phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole has been described as a potent GABA (γ- aminobutyric acid) inhibitor with selectivity toward insect versus mammalian receptors .

- Synthesis of Pyrazoline Derivatives

- Application : A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound was studied on rainbow trout alevins, Oncorhynchus mykiss .

- Method : The compound was synthesized and then applied to the alevins. The study investigated the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results : The study is the first novel research to investigate these potentials .

-

Synthesis of 4-(4-bromophenyl)oxane-4-carbonitrile

- Application : The compound “4-(4-bromophenyl)oxane-4-carbonitrile” is available for purchase and can be used in various chemical reactions .

- Method : The specific methods of application or experimental procedures would depend on the particular reaction or study being conducted .

- Results : The outcomes obtained would also depend on the specific application or experiment .

-

Synthesis routes of 4-(3-Bromophenyl)oxane-4-carbonitrile

- Application : The website provides synthesis routes of “4-(3-Bromophenyl)oxane-4-carbonitrile” with experiments details and outcomes.

- Method : The specific methods of application or experimental procedures would depend on the particular reaction or study being conducted.

- Results : The outcomes obtained would also depend on the specific application or experiment.

属性

IUPAC Name |

4-(3-bromophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJZXXLNCGFDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466612 | |

| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)oxane-4-carbonitrile | |

CAS RN |

245439-36-5 | |

| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)